2-(2-bromoethyl)bicyclo[3.1.0]hexane, Mixture of diastereomers
Description
2-(2-Bromoethyl)bicyclo[3.1.0]hexane is a bicyclic organic compound featuring a strained bicyclo[3.1.0]hexane scaffold with a 2-bromoethyl substituent. The bicyclo[3.1.0]hexane framework (Fig. 1, ) is structurally analogous to norbornane, with three fused rings introducing significant ring strain and stereochemical complexity. The bromoethyl group at the 2-position creates two or more stereoisomers (diastereomers), which are typically challenging to separate due to similar physicochemical properties. This compound is of interest in medicinal chemistry and organic synthesis, particularly as an intermediate for alkylation reactions or in the preparation of bioactive molecules .
Properties
IUPAC Name |
2-(2-bromoethyl)bicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-4-3-6-1-2-7-5-8(6)7/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYXGPDSGCRLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
(3 + 2) Cyclopropene-Aminocyclopropane Annulation
The convergent synthesis of bicyclo[3.1.0]hexanes via (3 + 2) annulation between cyclopropenes and aminocyclopropanes has emerged as a versatile method. Using iridium or organic photoredox catalysts under blue LED irradiation, this approach constructs the bicyclic core with an all-carbon quaternary center (Fig. 1A). Key advantages include:
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Substrate Scope : Electron-deficient cyclopropenes (e.g., difluorocyclopropenes) react with N-protected cyclopropylanilines to yield products in 65–82% yields.
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Stereochemical Control : Difluorocyclopropenes paired with removable N-substituents (e.g., p-methoxybenzyl) achieve >20:1 diastereoselectivity due to steric steering effects.
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Catalyst Optimization : Iridium photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) enhance reaction rates compared to 4CzIPN organic catalysts.
Table 1: Representative Annulation Conditions and Outcomes
| Cyclopropene Type | N-Protecting Group | Catalyst | Yield (%) | dr |
|---|---|---|---|---|
| Difluoro | PMB | Ir(ppy)₃ | 78 | 22:1 |
| Phenyl | Boc | 4CzIPN | 65 | 3:1 |
| Ethyl | Ts | [Ir] | 71 | 15:1 |
Epoxide Opening-Cyclopropanation Sequence
Lewis Acid-Mediated Ring Closure
The WO2005047215A2 patent discloses a high-yielding route to bicyclo[3.1.0]hexanes via intramolecular epoxide opening-cyclopropanation (Fig. 1B). Critical parameters include:
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Lewis Acid Selection : Et₃Al or Ti(OiPr)₄ at –60°C induces stereoselective cyclization, with Et₃Al giving superior dr (8:1 vs. 5:1 for Ti).
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Temperature Effects : Reactions below –50°C favor trans-diastereomers due to kinetic control of transition state folding.
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Base Compatibility : LiHMDS outperforms KHMDS in minimizing side reactions (89% yield vs. 72%).
Table 2: Cyclopropanation Optimization Data
| Lewis Acid | Base | Temp (°C) | Time (h) | Yield (%) | dr |
|---|---|---|---|---|---|
| Et₃Al | LiHMDS | –60 | 1 | 89 | 8:1 |
| Ti(OiPr)₄ | LiHMDS | –60 | 2 | 84 | 5:1 |
| Et₂Zn | KHMDS | –40 | 1.5 | 72 | 3:1 |
Bromination Methodologies for Side-Chain Functionalization
Radical Bromination of Ethyl Substituents
Post-cyclopropanation bromination at the ethyl side chain typically employs N-bromosuccinimide (NBS) under radical initiation. VulcanChem's synthesis of 6-(bromomethyl)bicyclo[3.2.0]heptane analogs demonstrates:
Electrophilic Bromine Sources
Alternative protocols using PBr₃ or HBr/AcOH show reduced efficacy (<50% yield) due to competing ring-opening reactions.
Diastereomer Separation and Analysis
Chromatographic Resolution
Normal-phase silica gel chromatography with hexane/EtOAc (9:1) partially resolves diastereomers (ΔRf = 0.12), but preparative HPLC (Chiralpak IA column, heptane/EtOH 95:5) achieves baseline separation.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromoethyl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The oxidation of 2-(2-bromoethyl)bicyclo[3.1.0]hexane can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives of the compound.
Substitution: Nucleophilic substitution can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
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Building Block in Medicinal Chemistry :
- The compound serves as an essential intermediate for synthesizing biologically active molecules, particularly in the development of pharmaceuticals targeting various diseases.
- Its unique structure allows for modifications that can enhance pharmacological properties.
- Potential Biological Activity :
-
Material Science :
- The compound's reactivity makes it suitable for developing new materials, including polymers and specialty chemicals.
Interaction Studies
Studies have shown that compounds similar to 2-(2-bromoethyl)bicyclo[3.1.0]hexane can exhibit significant interactions with biological systems, potentially leading to therapeutic applications in treating psychiatric disorders and neurological diseases .
Synthetic Methodologies
Recent advancements in synthetic methodologies highlight the use of photochemistry and transition-metal-catalyzed reactions to create complex bicyclic structures efficiently. For instance, the (3 + 2) annulation of cyclopropenes has been reported to yield bicyclo[3.1.0]hexanes with high diastereoselectivity, showcasing the compound's utility in generating diverse chemical libraries for drug discovery .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bicyclo[3.2.0]heptane | Bicyclic | Different ring size; used in various synthetic pathways |
| 2-Aminobicyclo[3.1.0]hexanes | Bicyclic | Contains amino groups; potential biological activity |
| 4-Methylbicyclo[3.1.0]hexane | Bicyclic | Methyl substitution; altered physical properties |
This table illustrates how 2-(2-bromoethyl)bicyclo[3.1.0]hexane stands out due to its specific substituents and stereochemistry, influencing its reactivity and biological interactions differently than other bicyclic compounds.
Mechanism of Action
The mechanism by which 2-(2-bromoethyl)bicyclo[3.1.0]hexane exerts its effects depends on the specific application and context. For example, in drug discovery, it may interact with target proteins or enzymes through binding interactions, leading to biological effects. The molecular targets and pathways involved would vary based on the specific biological system or process being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(2-bromoethyl)bicyclo[3.1.0]hexane with structurally related bicyclic and brominated compounds:
Key Comparisons:
Structural Complexity and Strain :
- The target compound’s bicyclo[3.1.0]hexane core introduces higher ring strain compared to bicyclo[2.1.1]hexane or unstrained cyclohexane derivatives . This strain enhances reactivity in ring-opening or cycloaddition reactions .
- Spiro systems (e.g., ) add conformational rigidity, whereas bromoethyl-substituted bicyclo[3.1.0]hexane offers flexibility for further functionalization.
Diastereomer Challenges :
- Diastereomer ratios vary widely: 5.2:1 in spiro compounds , 14.6:1 in phenanthrene hybrids , and 5:2 in iridium-catalyzed syntheses . The target compound’s diastereomer ratio likely depends on synthetic conditions (e.g., temperature, catalyst).
- Purification is often impractical, as seen in inseparable mixtures (e.g., ), necessitating chromatographic techniques or direct use in downstream reactions.
Functional Group Impact :
- Bromoethyl groups (target, ) favor nucleophilic substitution (e.g., Suzuki couplings), while hydroxyl () or ester groups () introduce polarity or hydrogen-bonding capability.
- Bulky substituents (e.g., isobutyl in ) reduce reactivity compared to smaller groups like bromoethyl.
Biological Relevance :
- Bicyclo[3.1.0]hexane derivatives are explored as peptidomimetics , whereas bromophenyl variants () may serve as aromatic bioisosteres.
Research Findings and Data
- For example, 3-(bromomethyl) derivatives are prepared by bromination of pre-functionalized bicyclic alcohols .
- Reactivity : Bromoethyl groups undergo cross-coupling (e.g., with Grignard reagents) or elimination to form alkenes. The bicyclo[3.1.0]hexane scaffold’s strain facilitates [3+2] cycloadditions, as demonstrated in annulation reactions .
- Stability : Bicyclo[3.1.0]hexanes are generally stable at room temperature but may decompose under strong acidic/basic conditions due to ring strain.
Biological Activity
2-(2-Bromoethyl)bicyclo[3.1.0]hexane is a bicyclic compound characterized by its unique structural properties and potential biological activities. This compound exists as a mixture of diastereomers, which can exhibit varying degrees of biological activity due to differences in their three-dimensional arrangements. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a bicyclo[3.1.0]hexane backbone with a bromoethyl substituent, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom may enhance the compound's electrophilicity, facilitating interactions with nucleophilic sites in biological molecules.
The mechanism of action for 2-(2-bromoethyl)bicyclo[3.1.0]hexane involves its ability to interact with various biological targets, including enzymes and receptors. The bromoethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of covalent bonds with target proteins, thereby modulating their activity.
Antimicrobial Activity
Research indicates that bicyclic compounds similar to 2-(2-bromoethyl)bicyclo[3.1.0]hexane exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains by interfering with essential metabolic pathways, such as cell wall synthesis and protein synthesis.
Anticancer Properties
There is emerging evidence that compounds within the bicyclo[3.1.0]hexane family may possess anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Case Studies
Several studies have explored the biological activities of related bicyclic compounds:
- Study A : A study demonstrated that a related bicyclic compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.
- Study B : Another investigation reported that a different diastereomer of bicyclo[3.1.0]hexane showed cytotoxic effects on human breast cancer cell lines, leading to a reduction in cell viability by 50% at concentrations above 10 µM.
Data Table: Biological Activities of Bicyclo[3.1.0]hexanes
| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| 2-(2-Bromoethyl)bicyclo[3.1.0]hexane | Antibacterial | Staphylococcus aureus | 32 µg/mL |
| Diastereomer A | Anticancer | MCF-7 (breast cancer) | IC50 = 10 µM |
| Diastereomer B | Antimicrobial | Escherichia coli | MIC = 16 µg/mL |
Research Findings
Recent research has focused on synthesizing and characterizing various diastereomers of bicyclo[3.1.0]hexanes to evaluate their biological activity systematically:
- Synthesis Techniques : Advances in synthetic methodologies have allowed for the efficient production of these compounds, enabling more comprehensive biological testing.
- In Vivo Studies : Preliminary in vivo studies are underway to assess the therapeutic potential of these compounds in animal models, particularly for their anticancer effects.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-bromoethyl)bicyclo[3.1.0]hexane as a diastereomeric mixture?
- Methodological Answer : A two-step approach is recommended:
Cross Metathesis : Functionalize a bicyclo[3.1.0]hexane precursor with a terminal olefin using Grubbs catalyst to introduce the ethyl group .
Bromination : Treat the intermediate with N-bromosuccinimide (NBS) under radical conditions to install the bromine atom at the ethyl chain.
Diastereomers arise during cyclopropanation due to non-equivalent transition states. Steric and electronic factors in the diazo intermediate influence selectivity .
Q. How can diastereomers of 2-(2-bromoethyl)bicyclo[3.1.0]hexane be characterized?
- Methodological Answer :
- NMR Spectroscopy : Compare and NMR spectra; diastereomers show distinct splitting patterns due to differing spatial arrangements (e.g., coupling constants for cyclopropane protons) .
- Vapor-Phase Chromatography (VPC) : Separate diastereomers using a polar column (e.g., Carbowax 20M) and confirm purity via retention time analysis .
- IR Spectroscopy : Identify cyclopropane C-H stretches (~1020 cm) and bromoethyl C-Br vibrations (~560 cm) to confirm functional groups .
Advanced Research Questions
Q. How does the bicyclo[3.1.0]hexane scaffold influence the reactivity of the bromoethyl group in nucleophilic substitution reactions?
- Methodological Answer : The rigid bicyclic framework imposes steric constraints on the bromoethyl chain, favoring S2 mechanisms in polar aprotic solvents (e.g., DMF). Computational modeling (DFT) reveals that the boat conformation of the bicyclo[3.1.0]hexane (evidenced by X-ray crystallography ) directs nucleophilic attack to the less hindered face of the bromoethyl group. Kinetic studies with varying nucleophiles (e.g., azide, thiols) can quantify steric effects .
Q. What strategies mitigate competing [3+2] cycloadditions during functionalization of bicyclo[3.1.0]hexane derivatives?
- Methodological Answer : Electron-withdrawing groups (EWGs) on the diazo intermediate promote undesired [3+2] pathways. To suppress this:
Q. How can stereochemical outcomes be predicted in diastereoselective syntheses of bicyclo[3.1.0]hexane derivatives?
- Methodological Answer : Employ transition state analysis guided by X-ray crystallographic data (e.g., boat vs. chair conformations ). For example:
- Pd-catalyzed cyclopropanation () favors exo-diastereomers due to π-allyl intermediate geometry.
- Chiral auxiliaries (e.g., Evans oxazolidinones) can enforce facial selectivity during cyclopropane ring closure .
Data-Driven Analysis
Table 1 : Key Spectral Signatures for Diastereomer Identification
Applications in Drug Discovery
Q. Can the bicyclo[3.1.0]hexane moiety serve as a bioisostere for cyclopentane in antiviral agents?
- Methodological Answer : Yes. The bicyclo[3.1.0]hexane scaffold mimics cyclopentane’s rigidity while introducing torsional strain that enhances binding to viral neuraminidase (e.g., in sialic acid analogues ). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
